An In-depth Technical Guide to Boc-N-Me-D-Phe-OH: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Boc-N-Me-D-Phe-OH: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid, commonly known as Boc-N-Me-D-Phe-OH, is a protected, non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification can lead to improved metabolic stability, increased membrane permeability, and controlled conformational flexibility, thereby influencing the biological activity and pharmacokinetic profile of the resulting peptide. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-N-Me-D-Phe-OH.
Chemical Properties and Structure
Boc-N-Me-D-Phe-OH is a white to off-white solid. The molecule consists of a D-phenylalanine backbone where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and also bears a methyl group. This N-methylation prevents the formation of a hydrogen bond at this position, which has significant implications for the conformational properties of peptides containing this residue.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[--INVALID-LINK--amino]-3-phenylpropanoic acid | [1] |
| CAS Number | 85466-66-6 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 85.0 to 89.0 °C | TCI |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), Methanol | [4][5] |
| pKa | Not experimentally determined; predicted to be similar to other N-protected amino acids. |
Spectroscopic Data
While detailed spectra are proprietary to suppliers, typical spectroscopic features are as follows:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), the α-proton, the β-protons of the phenylalanine side chain, and the aromatic protons of the phenyl group. Due to hindered rotation around the amide bond, some signals may appear as two sets of peaks (rotamers).
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¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the α- and β-carbons of the amino acid backbone, and the carbons of the phenyl ring.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid groups (typically in the range of 1680-1750 cm⁻¹), C-H stretching of the aliphatic and aromatic groups, and N-C stretching. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) is a key feature due to N-methylation.[6][7]
Chemical Structure
Caption: 2D structure of Boc-N-Me-D-Phe-OH.
Experimental Protocols
Synthesis of Boc-N-Me-D-Phe-OH
A common method for the synthesis of N-Boc-N-methyl-amino acids involves a two-step process starting from the corresponding amino acid. The following is a generalized protocol adapted from established procedures.[4][8][9]
Step 1: N-Methylation of D-Phenylalanine
This step is often achieved through reductive amination or other methylation procedures. A detailed, specific protocol for the exclusive N-methylation of D-phenylalanine is required for the synthesis of the pure enantiomer.
Step 2: Boc Protection of N-Methyl-D-Phenylalanine
Caption: General workflow for Boc protection.
Detailed Protocol for Boc Protection:
-
Dissolution: Dissolve N-methyl-D-phenylalanine (1 equivalent) in a mixture of dioxane and water (1:1 v/v).
-
Basification: Add triethylamine (2.5 equivalents) to the solution and stir.
-
Boc-Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ether to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl or KHSO₄ solution.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude Boc-N-Me-D-Phe-OH, which may be an oil or a solid.
Purification
If the crude product is an oil or contains impurities, it can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent in which the compound is soluble (e.g., ethyl acetate, diethyl ether).
-
Crystallization: Slowly add a "poor" solvent in which the compound is less soluble (e.g., hexane, petroleum ether) until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Caption: Purification workflow for Boc-N-Me-D-Phe-OH.
Role in Drug Development and Signaling Pathways
Boc-N-Me-D-Phe-OH is not known to have a direct role in biological signaling pathways. Instead, its significance lies in its use as a building block for the synthesis of peptidomimetics with modified properties. The incorporation of N-methylated amino acids into a peptide sequence can have profound effects on its structure and function.[10][11][12]
Impact of N-Methylation on Peptide Properties
Caption: Influence of N-methylation on peptide properties.
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Increased Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the in vivo half-life of the peptide drug.[10]
-
Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease its polarity and improve its ability to cross cell membranes. This can lead to improved oral bioavailability.[13]
-
Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, favoring certain secondary structures such as β-turns. This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[14]
-
Modulation of Receptor Binding: By altering the conformation and hydrogen bonding capacity of the peptide, N-methylation can influence how it interacts with its biological target. This can lead to either increased or decreased binding affinity, and can also affect selectivity for different receptor subtypes.
Conclusion
Boc-N-Me-D-Phe-OH is a valuable synthetic tool for the development of novel peptide therapeutics. Its unique structural features, particularly the N-methyl group, offer a strategic approach to overcoming some of the inherent limitations of natural peptides as drugs. A thorough understanding of its chemical properties and the effects of its incorporation into peptide structures is essential for its effective application in drug discovery and development.
References
- 1. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 6. instanano.com [instanano.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
